molecular formula C9H7ClN2O2 B1391786 Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate CAS No. 1221791-91-8

Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate

Cat. No. B1391786
M. Wt: 210.62 g/mol
InChI Key: UJGWCVFJCXXNFZ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate is a chemical compound with the empirical formula C9H7ClN2O2 and a molecular weight of 210.62 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate is N#CC1=CN=C(C(OCC)=O)C(Cl)=C1 . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate is a solid substance . Its empirical formula is C9H7ClN2O2 and it has a molecular weight of 210.62 .

Scientific Research Applications

Synthesis of Novel Derivatives

Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate serves as a starting material in the synthesis of various novel compounds. One such example is its use in the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, showcasing its versatility in creating pyrrole derivatives from commercially available materials (Dawadi & Lugtenburg, 2011). Additionally, it is used in the preparation of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, which are anticipated to exhibit antihypertensive activity (Kumar & Mashelker, 2006).

Pharmacological Activities

In pharmacology, derivatives of ethyl 3-chloro-5-cyano-2-pyridinecarboxylate have been synthesized and evaluated for various activities. For instance, its derivatives have shown positive inotropic activity and other beneficial effects like anti-inflammatory, analgesic, and hypotensive properties (Mosti et al., 1994). Another study focused on synthesizing and evaluating the cardiotonic activity of its derivatives, which were tested for contractile activity and frequency rate in animal models (Mosti et al., 1992).

Chemical Synthesis and Properties

Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate plays a crucial role in chemical synthesis. It acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation, leading to the formation of tetrahydropyridines (Zhu, Lan & Kwon, 2003). Furthermore, it is an intermediate in the synthesis of insecticides like chlorantraniliprole (Ju, 2014).

Industrial Application

Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate is used in the development of large-scale synthesis processes, such as in the manufacture of P2Y12 antagonists, showcasing its significance in the pharmaceutical industry (Andersen et al., 2013).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . The hazard statements associated with it are H301 - H318 . Precautionary statements include P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

properties

IUPAC Name

ethyl 3-chloro-5-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)8-7(10)3-6(4-11)5-12-8/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGWCVFJCXXNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256799
Record name Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate

CAS RN

1221791-91-8
Record name Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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